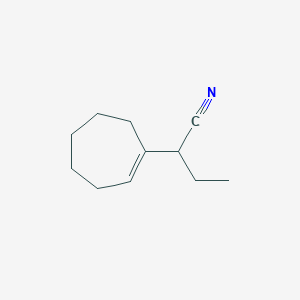

2-(Cyclohept-1-en-1-yl)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclohept-1-en-1-yl)butanenitrile is an organic compound with the molecular formula C11H17N It is characterized by a cycloheptene ring attached to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohept-1-en-1-yl)butanenitrile typically involves the reaction of cycloheptene with butanenitrile under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohept-1-en-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols .

Scientific Research Applications

2-(Cyclohept-1-en-1-yl)butanenitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving the interaction of organic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(Cyclohept-1-en-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclohept-1-en-1-yl)butanenitrile include other cycloheptene derivatives and nitrile-containing compounds. Examples include:

- Cycloheptene

- Butanenitrile

- 2-Cyclohepten-1-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cycloheptene ring and a butanenitrile group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-(Cyclohept-1-en-1-yl)butanenitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : C_{10}H_{15}N

- Molecular Weight : 165.24 g/mol

- Structural Features : The compound features a cycloheptene ring and a butanenitrile moiety, which may contribute to its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Several studies have shown that related compounds can inhibit tumor cell growth.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes such as tyrosinase, which plays a role in melanin production.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Various bicyclic compounds | IC50 values indicating growth inhibition |

| Enzyme Inhibition | Cinnamamide derivatives | Potent inhibition of tyrosinase |

| Antioxidant | PUSC scaffold compounds | Reduction of reactive oxygen species (ROS) levels |

The biological activity of this compound may involve several mechanisms:

- Inhibition of DNA Polymerases : Similar compounds have been shown to inhibit DNA polymerases, affecting cell division and proliferation.

- Tyrosinase Inhibition : The ability to inhibit tyrosinase suggests potential applications in skin whitening agents and anti-melanogenic therapies.

- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Study 1: Antitumor Activity

A study examined the antitumor effects of bicyclic compounds related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 0.062 µM to higher concentrations depending on the structural modifications made to the bicyclic framework .

Case Study 2: Tyrosinase Inhibition

Research on cinnamamide derivatives revealed potent inhibitory effects on mushroom and cellular tyrosinase. For instance, one derivative showed an IC50 value of 5.21 µM compared to kojic acid at 25.26 µM, highlighting the potential for developing effective skin-lightening agents . This suggests that this compound may share similar inhibitory properties due to structural similarities.

Properties

CAS No. |

6626-06-8 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-(cyclohepten-1-yl)butanenitrile |

InChI |

InChI=1S/C11H17N/c1-2-10(9-12)11-7-5-3-4-6-8-11/h7,10H,2-6,8H2,1H3 |

InChI Key |

NAVKBVKCJAKWBK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)C1=CCCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.